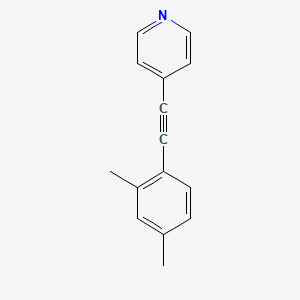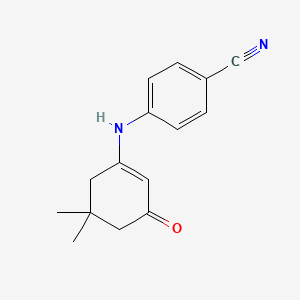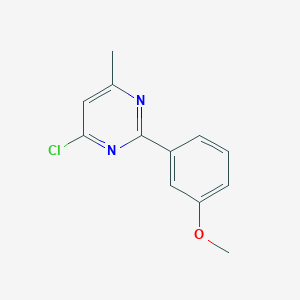![molecular formula C20H16N4O3S2 B14124623 3-Methyl-N-[2-(methylthio)phenyl]-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 920479-16-9](/img/structure/B14124623.png)
3-Methyl-N-[2-(methylthio)phenyl]-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-[2-(methylthio)phenyl]-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide is a complex organic compound belonging to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The unique structure of this compound, featuring both imidazole and thiazole rings, contributes to its wide range of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[2-(methylthio)phenyl]-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base, followed by further functionalization to introduce the methylthio and nitrophenyl groups . The reaction is usually carried out under reflux conditions in a suitable solvent such as 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-[2-(methylthio)phenyl]-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
3-Methyl-N-[2-(methylthio)phenyl]-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-N-[2-(methylthio)phenyl]-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation . The presence of the nitro group also suggests potential interactions with DNA, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate: Similar structure but lacks the nitrophenyl and methylthio groups.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Various derivatives with different substituents on the aromatic rings.
Uniqueness
3-Methyl-N-[2-(methylthio)phenyl]-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of both methylthio and nitrophenyl groups enhances its reactivity and potential for diverse applications.
Properties
CAS No. |
920479-16-9 |
|---|---|
Molecular Formula |
C20H16N4O3S2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-methyl-N-(2-methylsulfanylphenyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C20H16N4O3S2/c1-12-18(19(25)21-15-8-3-4-9-17(15)28-2)29-20-22-16(11-23(12)20)13-6-5-7-14(10-13)24(26)27/h3-11H,1-2H3,(H,21,25) |
InChI Key |
MWWITDOKCFGPKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B14124554.png)
![3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid](/img/structure/B14124568.png)
![N-Benzylbenzo[d][1,3]dioxol-5-amine](/img/structure/B14124572.png)





![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B14124615.png)
![(2E)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(2,4-dimethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14124633.png)
![N-(3-acetylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14124639.png)

